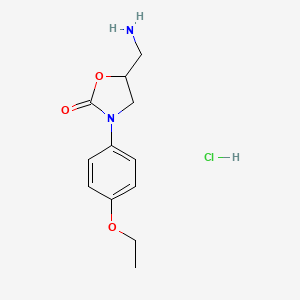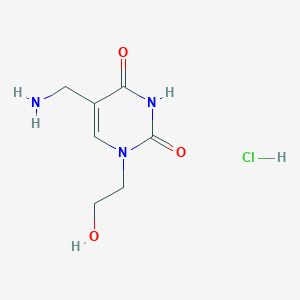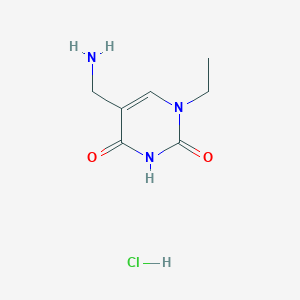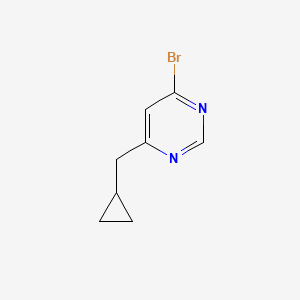
8-Brom-2-methyl-4-(piperazin-1-yl)chinolinhydrochlorid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoline derivatives, such as BMQ, often involves various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of BMQ can be represented by the InChI code: 1S/C14H17N3.ClH/c1-11-10-14(17-8-6-15-7-9-17)16-13-5-3-2-4-12(11)13;/h2-5,10,15H,6-9H2,1H3;1H .Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Chinolinderivate wurden auf ihr Potenzial als antimikrobielle Wirkstoffe untersucht. Verbindungen, die 8-Brom-2-methyl-4-(piperazin-1-yl)chinolinhydrochlorid ähneln, haben eine potente Aktivität gezeigt, die mit Standardantibiotika wie Ciprofloxacin vergleichbar ist .
Antifungale Anwendungen
Einige Chinolinderivate mit Piperazinsubstitutionen haben eine moderate antifungale Aktivität gegen Stämme wie Candida albicans und Candida galibrata gezeigt .
Synthetische Ansätze in der Medikamentenentwicklung
Die Synthese von Chinolinverbindungen, einschließlich solcher mit Piperazingruppen, ist ein bedeutendes Forschungsgebiet in der Medikamentenentwicklung. Diese synthetischen Ansätze zielen darauf ab, Moleküle mit verbesserter Arzneimittelähnlichkeit und ADME-Tox (Absorption, Distribution, Metabolismus, Exkretion und Toxizität) Eigenschaften zu schaffen .
Pharmakologische Forschung
Chinolinderivate werden oft auf ihre pharmakologischen Aktivitäten untersucht, die verschiedene therapeutische Potenziale von antimikrobiellen bis hin zu Antikrebswirkungen umfassen können .
Chemische Synthese und Modifikation
Die chemische Synthese und Modifikation von Chinolinderivaten ist entscheidend für die Herstellung von Verbindungen mit bestimmten gewünschten Aktivitäten oder Eigenschaften. Dazu gehört die Einführung verschiedener Substituenten am Chinolinkern, um seine biologische Aktivität zu verstärken .
Profiling der biologischen Aktivität
Die Forschung an Chinolinderivaten umfasst auch die Profilbildung ihrer biologischen Aktivität, um ihren Wirkmechanismus und ihre potenziellen therapeutischen Anwendungen zu verstehen .
Eigenschaften
IUPAC Name |
8-bromo-2-methyl-4-piperazin-1-ylquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3.ClH/c1-10-9-13(18-7-5-16-6-8-18)11-3-2-4-12(15)14(11)17-10;/h2-4,9,16H,5-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTZTHDDNIEPPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)Br)N3CCNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl 3-chloro-4-cyano-6,7-dihydro-5H-pyrido[3,4-c]azepine-8(9H)-carboxylate](/img/structure/B1382680.png)
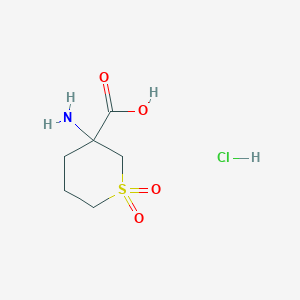
![{Bicyclo[2.2.2]octan-1-yl}methanesulfonyl chloride](/img/structure/B1382682.png)


![5-(aminomethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one hydrochloride](/img/structure/B1382685.png)
![3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1382691.png)
![3-Bromo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1382692.png)
